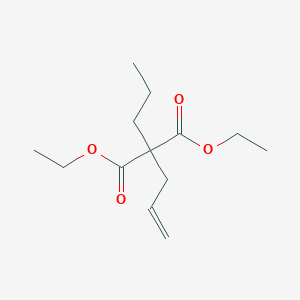

2-Propenylpropylpropanedioic Acid Diethyl Ester

Descripción general

Descripción

Diethyl (prop-2-en-1-yl)(propyl)propanedioate is an organic compound with the molecular formula C13H22O4. It is a diethyl ester derivative of propanedioic acid, featuring both prop-2-en-1-yl and propyl substituents. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and pharmacological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl (prop-2-en-1-yl)(propyl)propanedioate can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of diethyl (prop-2-en-1-yl)(propyl)propanedioate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl (prop-2-en-1-yl)(propyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

- 2-Propenylpropylpropanedioic acid diethyl ester serves as a versatile building block in organic synthesis. Its structure allows for various modifications and transformations, facilitating the creation of more complex molecules.

- The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the ester to carboxylic acids. | KMnO4, CrO3 |

| Reduction | Reduces ester groups to alcohols. | LiAlH4, NaBH4 |

| Substitution | Replaces ester groups with other functional groups. | NaOH, HCl |

Biological Research

Potential Biological Activities

- Research indicates that this compound may exhibit biological activities such as anticonvulsant and depressant effects. These properties make it a candidate for further pharmacological studies.

- The mechanism of action is believed to involve hydrolysis of the ester groups, leading to the release of active intermediates that interact with specific biological targets.

Medicinal Applications

Pharmacological Properties

- The compound is under investigation for its potential therapeutic applications. Studies have focused on its effects on various biochemical pathways, which could lead to new treatments for neurological disorders.

- Its unique structure may allow it to modulate receptor activity or enzyme function, making it a subject of interest in drug development.

Industrial Applications

Chemical Production

- In industrial settings, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate can enhance efficiency in chemical manufacturing processes.

- The compound's properties enable its use in formulating specialty chemicals that require specific reactivity or stability profiles.

Mecanismo De Acción

The mechanism of action of diethyl (prop-2-en-1-yl)(propyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates, which then interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl allylmalonate: Similar in structure but with an allyl group instead of a prop-2-en-1-yl group.

Diethyl propargylmalonate: Features a propargyl group, differing from the prop-2-en-1-yl group in diethyl (prop-2-en-1-yl)(propyl)propanedioate.

Diethyl 2-allyl-2-isopropylmalonate: Contains both allyl and isopropyl groups, providing a different reactivity profile

Uniqueness

Diethyl (prop-2-en-1-yl)(propyl)propanedioate is unique due to its specific combination of prop-2-en-1-yl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Actividad Biológica

Overview

2-Propenylpropylpropanedioic acid diethyl ester, also known as diethyl (prop-2-en-1-yl)(propyl)propanedioate, is an organic compound with the molecular formula and CAS number 59726-38-4. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. It is primarily studied for its anticonvulsant and depressant effects, along with other pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 242.31 g/mol |

| Chemical Formula | C13H22O4 |

| CAS Number | 59726-38-4 |

| Solubility | Soluble in chloroform and ethyl acetate |

The mechanism of action of this compound involves its interaction with various biological targets. As an ester, it can undergo hydrolysis to release active intermediates that modulate biochemical pathways. Similar compounds have been shown to participate in the alkylation of enolate ions, which is a common reaction in organic synthesis and may contribute to its biological effects .

Anticonvulsant Effects

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has been shown to reduce seizure activity, suggesting potential therapeutic applications in epilepsy management. The specific pathways involved remain to be fully elucidated, but interactions with neurotransmitter systems are likely contributors.

Depressant Effects

The compound has also been studied for its depressant effects on the central nervous system (CNS). Studies suggest that it may enhance GABAergic activity, leading to increased inhibitory neurotransmission. This property positions it as a candidate for further investigation in the treatment of anxiety disorders and other CNS-related conditions.

Toxicological Studies

Toxicological assessments have raised concerns regarding the safety profile of this compound. In vitro and in vivo studies have suggested potential genotoxicity and carcinogenicity. For instance, exposure has been associated with DNA damage and mutations in various test systems, including bacterial strains and mammalian cells .

Key Findings from Toxicological Studies

- Genotoxicity : Induction of mutations in bacterial systems (e.g., Salmonella typhimurium) and sister chromatid exchanges in mammalian cells.

- Carcinogenicity : Classified as a Category 2 carcinogen; studies indicate increased tumor incidence in animal models following prolonged exposure.

- Reproductive Toxicity : Observations include increased resorption rates and developmental abnormalities in offspring following maternal exposure during critical periods of gestation .

Case Studies

- Animal Model Study : In a study involving rats administered varying doses of the compound over an extended period, significant tumor development was observed at injection sites. This study highlighted the need for careful consideration of dosage and exposure duration when evaluating safety .

- In Vitro Assays : Various assays demonstrated the compound's ability to induce DNA fragmentation and micronuclei formation in cultured human lymphocytes, reinforcing concerns regarding its mutagenic potential .

Propiedades

IUPAC Name |

diethyl 2-prop-2-enyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELSEWGOVCFKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514998 | |

| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59726-38-4 | |

| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.